9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde
Overview
Description
9-Methoxy-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-carbaldehyde is a chemical compound with the molecular formula C11H12O4 and a molecular weight of 208.21 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 12 hydrogen atoms, and 4 oxygen atoms .Scientific Research Applications
Electrochemical Studies
- The electroreduction of similar compounds has been studied, revealing insights into their reduction mechanisms and potential applications in electrochemical reactions. For instance, Carvalho et al. (2004) explored the electrochemical reduction of hypostictic acid, a related compound, detailing a stepwise dissociative electron transfer process (Carvalho et al., 2004).
Synthesis and Structural Analysis
- Research has also focused on the synthesis of new compounds from similar chemical structures. Elix et al. (1987) identified new depsidones in lichens, characterized by their unique structural properties (Elix et al., 1987). Similarly, Kowalewska and Kwiecień (2008) discussed the cyclization of related compounds under specific conditions, contributing to our understanding of chemical synthesis processes (Kowalewska & Kwiecień, 2008).
Potential Biological Activities
- Some studies have explored the biological activities of similar compounds. Rudyanto et al. (2014) synthesized novel compounds from eugenol and tested their biological activity, providing insights into potential therapeutic applications (Rudyanto et al., 2014). Additionally, Hutchinson et al. (1997) developed an efficient synthesis of a benzofuran adenosine antagonist, suggesting potential applications in medicinal chemistry (Hutchinson et al., 1997).
Advanced Synthesis Techniques
- Research on advanced synthesis techniques for similar compounds has also been conducted. Ma et al. (2014) presented a gram-scale synthesis of various naturally occurring compounds, demonstrating the scalability of synthesis processes (Ma et al., 2014).
Safety and Hazards
Properties
IUPAC Name |
6-methoxy-3,4-dihydro-2H-1,5-benzodioxepine-8-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-13-9-5-8(7-12)6-10-11(9)15-4-2-3-14-10/h5-7H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPVGOFHSNRVEQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1OCCCO2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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